molecular formula C18H18N2O4S B2813610 N-benzyl-N-ethyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 454238-44-9

N-benzyl-N-ethyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Cat. No.: B2813610
CAS No.: 454238-44-9
M. Wt: 358.41
InChI Key: MZQGYQMRSACLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-ethyl-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a sulfonamide-containing heterocyclic compound characterized by a benzothiazole-1,1,3-trioxide (saccharin-like) core. The molecule features a central acetamide group substituted with benzyl and ethyl moieties on the nitrogen atom, while the sulfur-containing benzothiazole ring system is fully oxidized (trioxo configuration). The compound’s synthesis typically involves coupling reactions between functionalized benzothiazole intermediates and substituted acetamides under basic or catalytic conditions, as seen in analogous systems .

Properties

IUPAC Name

N-benzyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-2-19(12-14-8-4-3-5-9-14)17(21)13-20-18(22)15-10-6-7-11-16(15)25(20,23)24/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQGYQMRSACLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves a multi-step process. One common method involves the copper-catalyzed one-pot synthesis from N-substituted 2-halobenzamides and sulfur powder. The reaction conditions include the use of a copper source (e.g., CuCl), sulfur powder, and a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) under nitrogen atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of catalysts, solvents, and reaction parameters are fine-tuned to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or thiol-substituted products.

Scientific Research Applications

N-benzyl-N-ethyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity. It may also interact with cellular membranes, causing increased permeability and cell death. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Compound Name Substituents on Acetamide Nitrogen Benzothiazole Modifications Key Properties
Target Compound Benzyl, Ethyl 1,1,3-Trioxo Enhanced lipophilicity; potential CNS activity due to benzyl group
N-(2-Ethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide (CAS 663169-01-5) 2-Ethylphenyl 1,1,3-Trioxo Reduced steric bulk; improved solubility
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide 4-Hydroxyphenyl 1,1,3-Trioxo Increased polarity; hydrogen-bonding capacity
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide 2-Ethylphenyl 1,1-Dioxido-3-oxo Altered oxidation state; modified pharmacokinetics
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tert-butyl Methylbenzamide (non-sulfur core) Lower metabolic stability; reduced target affinity

Key Observations :

  • Benzyl vs. Aryl Substituents : The benzyl group in the target compound enhances membrane permeability compared to phenyl derivatives (e.g., 2-ethylphenyl in CAS 663169-01-5) but may increase CYP450-mediated metabolism .
  • Polar Functional Groups : Hydroxyphenyl derivatives (e.g., ) show higher aqueous solubility but lower blood-brain barrier penetration compared to the lipophilic benzyl-ethyl variant .
Spectral and Crystallographic Data
  • IR Spectroscopy : The target compound’s IR spectrum would show strong C=O stretches (~1670–1680 cm⁻¹) and sulfonamide S=O vibrations (~1300–1350 cm⁻¹), consistent with analogues in and .
  • NMR : The benzyl and ethyl groups would produce distinct signals:
    • ¹H NMR : δ 1.2–1.4 ppm (ethyl CH₃), δ 4.5–5.0 ppm (N-CH₂), δ 7.2–7.5 ppm (benzyl aromatic protons) .
    • ¹³C NMR : δ 165–170 ppm (amide carbonyl), δ 125–140 ppm (benzothiazole carbons) .
  • X-ray Crystallography : Similar to , the target compound would likely form hydrogen-bonded dimers via amide N–H⋯O interactions, stabilizing the crystal lattice .

Biological Activity

N-benzyl-N-ethyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiazole moiety linked to an acetamide group. The general formula can be represented as:

C16H16N2O3SC_{16}H_{16}N_2O_3S

This structure suggests potential interactions with various biological targets due to the presence of functional groups that can participate in hydrogen bonding and other molecular interactions.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antiviral Activity : Compounds in the N-benzyl-acetamide class have been shown to inhibit RNA-dependent RNA polymerase (RdRp) in viruses such as SARS-CoV-2. For instance, related compounds demonstrated IC50 values ranging from 1.11 μM to 4.55 μM against SARS-CoV-2 RdRp .
  • Anticancer Activity : Some N-benzyl derivatives have shown promising anticancer properties by inhibiting specific kinases such as Src kinase. For example, a related compound exhibited GI50 values of 1.34 µM in cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameTargetIC50/EC50 ValuesBiological Effect
N-benzyl-N-ethyl-2-(1,1,3-trioxo...)SARS-CoV-2 RdRp1.11 μM - 4.55 μMInhibition of viral replication
KX2-391 (analog)Src Kinase1.34 µMInhibition of cell growth in cancer
6d5 (related)SARS-CoV-2 RdRp1.11 ± 0.05 μMPotent antiviral activity

Antiviral Activity

A study evaluating the antiviral effects of N-benzyl-acetamides highlighted their ability to inhibit SARS-CoV-2 RdRp effectively. The most potent derivatives were synthesized and tested for their efficacy against viral RNA synthesis. This study underscored the importance of structural modifications in enhancing antiviral potency .

Anticancer Potential

In another investigation focused on Src kinase inhibitors, various N-benzyl substituted acetamides were synthesized and assessed for their anticancer properties. The results indicated that while some compounds exhibited significant inhibitory effects on cell proliferation, others showed weaker activity, suggesting that structural variations significantly influence biological outcomes .

Q & A

Q. What are the key structural features of N-benzyl-N-ethyl-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide and how do they influence reactivity?

The compound features a benzothiazole ring with sulfonamide (1,1,3-trioxo) groups, an acetamide backbone, and N-benzyl/N-ethyl substituents. The sulfonamide group enhances electrophilicity, while the benzyl/ethyl groups introduce steric effects that influence reaction selectivity. Reactivity is modulated by electronic effects (e.g., electron-withdrawing sulfonamide) and steric hindrance from substituents .

Q. What synthetic routes are commonly used to prepare this compound?

A two-step approach is typical:

  • Step 1: React 2-aminobenzothiazole derivatives with acetylating agents (e.g., acetic acid, triethyl orthoformate) under reflux to form the acetamide core .
  • Step 2: Introduce N-benzyl/N-ethyl groups via alkylation or nucleophilic substitution, using reagents like benzyl bromide or ethyl iodide in polar aprotic solvents (e.g., DMF) at 60–80°C . Yields are optimized by controlling pH (neutral to slightly basic) and using catalysts like triethylamine .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent integration and electronic environments (e.g., δ 2.19 ppm for acetamide methyl ).
  • HRMS: Validates molecular weight (e.g., m/z 237.9 [M+H]⁺ for a nitro-substituted analog ).
  • X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., H-bonding in sulfonamide derivatives ).

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Solvent Selection: Use high-boiling solvents (e.g., DMSO) to stabilize intermediates and reduce steric crowding .
  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 8 hours) and improves selectivity .

Q. How should researchers address contradictory data in reaction mechanisms or bioactivity?

  • Mechanistic Studies: Use isotopic labeling (e.g., ¹⁵N) or in situ FTIR to track intermediate formation .
  • Bioactivity Replication: Validate antifungal assays (e.g., disc diffusion ) with standardized fungal strains and controlled incubation conditions (25°C, 48 hours) to minimize variability.
  • Computational Modeling: Apply DFT calculations to predict electronic effects of substituents on reactivity .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation: Replace benzyl/ethyl groups with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups to modulate bioactivity .
  • Dihedral Angle Analysis: Use X-ray data to correlate ring planarity (e.g., 84.9° dihedral angle in phenol derivatives ) with binding affinity to targets like κ-opioid receptors .

Q. How is biological activity assessed in preclinical studies?

  • Antifungal Assays: Test against C. albicans and A. flavus using agar diffusion (20 µL/disc of 1 mM solution). Activity is quantified via inhibition zone diameter (e.g., 18 mm for compound S30A1 vs. miconazole control ).
  • Analgesic Screening: Use rodent models (e.g., tail-flick test) with dose ranges of 10–50 mg/kg, referencing sulfonamide derivatives’ EC₅₀ values .

Q. What crystallographic insights are critical for understanding molecular interactions?

  • Intermolecular H-Bonding: Stabilizes dimers (e.g., N–H⋯N bonds in benzothiazole derivatives ).
  • π-Stacking: Observed between aromatic rings (centroid distances: 3.93 Å ), influencing solid-state packing and solubility.
  • S⋯S Interactions: Non-classical contacts (3.62 Å ) contribute to crystal lattice stability.

Methodological Notes

  • Synthesis Optimization: Prioritize anhydrous conditions for sulfonamide stability .
  • Data Validation: Cross-reference NMR shifts with PubChem datasets (e.g., CID 237.9 ).
  • Advanced Techniques: Combine crystallography (CCDC deposition ) with molecular docking to predict target binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.